molecular formula C13H24O10 B124529 Pseudo-laminarabiose CAS No. 143899-79-0

Pseudo-laminarabiose

Cat. No. B124529
CAS RN: 143899-79-0
M. Wt: 340.32 g/mol
InChI Key: DPJQLFNQULHBMQ-UHFFFAOYSA-N
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Description

Pseudo-laminarabiose is a carbohydrate molecule that has been the subject of scientific research due to its potential applications in various fields. It is a disaccharide composed of two sugar units, glucose and galactose, connected by a β-1,3-glycosidic linkage. Pseudo-laminarabiose has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.

Mechanism of Action

The mechanism of action of pseudo-laminarabiose is still being investigated. It is believed to interact with specific receptors on the surface of cells, leading to the activation of various signaling pathways. This, in turn, leads to the modulation of various biological processes, such as inflammation and immune response.
Biochemical and Physiological Effects:
Pseudo-laminarabiose has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to stimulate the production of anti-inflammatory cytokines. In vivo studies have demonstrated its ability to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using pseudo-laminarabiose in lab experiments is its ability to modulate the immune response and reduce inflammation. This makes it a useful tool for investigating the role of inflammation in various diseases. However, one of the limitations of using pseudo-laminarabiose is its cost. It is a relatively expensive molecule, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on pseudo-laminarabiose. One area of interest is its potential as a therapeutic agent for inflammatory diseases. Another area of interest is its potential as a prebiotic for promoting gut health. Additionally, further investigation into its mechanism of action and its interactions with specific receptors may provide insights into its potential applications in various fields.

Synthesis Methods

Pseudo-laminarabiose can be synthesized using different methods, such as enzymatic synthesis, chemical synthesis, and chemoenzymatic synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between glucose and galactose to form pseudo-laminarabiose. Chemical synthesis involves the use of chemical reagents to form the disaccharide. Chemoenzymatic synthesis involves the combination of both enzymatic and chemical methods to form the disaccharide.

Scientific Research Applications

Pseudo-laminarabiose has been investigated for its potential applications in various fields, such as medicine, food, and agriculture. In medicine, it has been studied for its anti-inflammatory and immunomodulatory properties. In food, it has been investigated for its prebiotic effects, which promote the growth of beneficial gut bacteria. In agriculture, it has been studied for its potential as a plant growth regulator.

properties

CAS RN

143899-79-0

Product Name

Pseudo-laminarabiose

Molecular Formula

C13H24O10

Molecular Weight

340.32 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[2,3,6-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C13H24O10/c14-2-4-1-5(16)8(18)12(7(4)17)23-13-11(21)10(20)9(19)6(3-15)22-13/h4-21H,1-3H2

InChI Key

DPJQLFNQULHBMQ-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)CO

Canonical SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)CO

synonyms

pseudo-laminarabiose
pseudo-laminarabiose, (1B-alpha)-isomer
pseudo-laminarabiose, (2A-beta)-isomer
pseudo-laminarabiose, (2B-beta)-isome

Origin of Product

United States

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